Cas no 68869-48-7 (s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-methoxyphenyl)-)

s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-methoxyphenyl)- structure
68869-48-7 structure
Product Name:s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-methoxyphenyl)-
CAS No:68869-48-7
MF:C22H19N3O2S
MW:389.470163583755
CID:972352
PubChem ID:3052503
Update Time:2025-04-19

s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-methoxyphenyl)-
    • 4-(4-methoxyphenyl)-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
    • 68869-48-7
    • 5-(4-Biphenoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole-2-thiol
    • DTXSID50218956
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((1,1'-biphenyl-4-yloxy)methyl)-4-(4-methoxyphenyl)-
    • Inchi: 1S/C22H19N3O2S/c1-26-19-13-9-18(10-14-19)25-21(23-24-22(25)28)15-27-20-11-7-17(8-12-20)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,24,28)
    • InChI Key: XBNFFJTVZJGWLM-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(COC2C=CC(=CC=2)C2C=CC=CC=2)N1C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 389.11979803g/mol
  • Monoisotopic Mass: 389.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 78.2Ų

s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-methoxyphenyl)- Related Literature

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